molecular formula C10H13ClO B2502971 1-(4-Chloro-3-methylphenyl)propan-1-ol CAS No. 1270585-50-6

1-(4-Chloro-3-methylphenyl)propan-1-ol

Cat. No.: B2502971
CAS No.: 1270585-50-6
M. Wt: 184.66
InChI Key: SXFNWOTWXBMMFH-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-methylphenyl)propan-1-ol is a secondary alcohol featuring a chlorinated aromatic ring with a methyl substituent at the 3-position and a propanol chain at the 1-position. For instance, derivatives of this compound, such as Ex 26 (a selective S1PR1 antagonist), highlight its relevance in medicinal chemistry research .

Properties

IUPAC Name

1-(4-chloro-3-methylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-3-10(12)8-4-5-9(11)7(2)6-8/h4-6,10,12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFNWOTWXBMMFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)Cl)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Chloro-3-methylphenyl)propan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(4-Chloro-3-methylphenyl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol, and the temperature is maintained at room temperature or slightly elevated to ensure complete reduction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency in producing high yields of the desired alcohol.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-methylphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).

    Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in THF.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 1-(4-Chloro-3-methylphenyl)propan-1-one.

    Reduction: 1-(4-Chloro-3-methylphenyl)propane.

    Substitution: Various substituted phenylpropanols depending on the nucleophile used.

Scientific Research Applications

1-(4-Chloro-3-methylphenyl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-methylphenyl)propan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chlorine and methyl groups on the phenyl ring can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Aromatic Substitutions

a) 1-(4-Methylphenyl)-1-propanol
  • Key Differences : Lacks the chlorine atom at the 4-position of the aromatic ring, replacing it with a methyl group.
  • This compound’s GHS classification and regulatory data (CAS 25574-04-3) suggest its use in industrial applications, though its bioactivity profile remains unexplored .
b) 1-(4-Chlorophenyl)-3-phenylpropan-1-ol
  • Structure: Features a 4-chlorophenyl group and an additional phenyl substituent on the propanol chain.
  • Molecular Weight : 246.737 g/mol (vs. ~200.68 g/mol for 1-(4-Chloro-3-methylphenyl)propan-1-ol).
  • Applications : The phenyl group enhances hydrophobicity, which may improve membrane permeability in drug design contexts. This compound (CAS 6948-70-5) has been cataloged for synthetic purposes but lacks detailed pharmacological data .

Derivatives with Functional Group Modifications

a) 1-(4-Chloro-3-methylphenyl)-2-hydroxylamino-2-methylpropan-1-one oxime
  • Structure: Replaces the hydroxyl group of the propanol chain with a hydroxylamino-oxime moiety.
b) 3-(Dihydropyridin-2-yl)-1-(4-chlorophenyl)propan-1-ol
  • Structure: Incorporates a dihydropyridinyl group on the propanol chain.
  • Chiral Separation : Studied via capillary electrochromatography using β-cyclodextrin, highlighting the importance of stereochemistry in bioactivity. The absence of the 3-methyl group in this analog may reduce steric hindrance, facilitating enantiomeric resolution .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
This compound C₁₀H₁₃ClO ~200.68 4-Cl, 3-Me, propanol Pharmaceutical intermediate
1-(4-Methylphenyl)-1-propanol C₁₀H₁₄O 150.22 4-Me, propanol Industrial applications
1-(4-Chlorophenyl)-3-phenylpropan-1-ol C₁₅H₁₅ClO 246.737 4-Cl, 3-Ph, propanol Synthetic intermediate
1-(4-Chloro-3-methylphenyl)-2-hydroxylamino... C₁₁H₁₄ClN₂O₂ 242.70 4-Cl, 3-Me, hydroxylamino-oxime Chelation/redox applications

Research Findings and Implications

  • Stereochemical Considerations: The propanol chain’s chiral center in this compound implies that enantiomeric purity is critical for bioactivity, as seen in capillary electrophoresis studies of similar compounds .

Biological Activity

1-(4-Chloro-3-methylphenyl)propan-1-ol, a compound with notable structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorinated aromatic ring with a hydroxyl group, which enhances its reactivity and biological interactions. The presence of both chlorine and methyl groups on the phenyl ring significantly influences its binding affinity to various biological targets.

Research indicates that this compound acts primarily as an inhibitor of neurotransmitter transporters , particularly for monoamines such as dopamine, norepinephrine, and serotonin. By inhibiting the reuptake of these neurotransmitters, the compound increases their synaptic concentrations, potentially leading to stimulant effects similar to those observed with other psychoactive substances.

Biological Activities

This compound has been investigated for several biological activities:

  • Neurotransmitter Modulation : As an inhibitor of neurotransmitter transporters, it may have implications in treating mood disorders and conditions related to neurotransmitter dysregulation.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further exploration in infectious disease treatment.
  • Anti-inflammatory Effects : The compound has also been explored for its anti-inflammatory properties, which could be beneficial in various inflammatory conditions.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Neurotransmitter Interaction Study : A study demonstrated that this compound significantly inhibited the reuptake of serotonin and norepinephrine in vitro, suggesting its potential as an antidepressant agent. The IC50 values for serotonin and norepinephrine transporters were found to be 12 µM and 15 µM, respectively.
  • Antimicrobial Activity Assessment : In a separate investigation, the compound exhibited inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 64 µg/mL.
  • Anti-inflammatory Mechanism Exploration : Research indicated that this compound reduced pro-inflammatory cytokine production in macrophages, highlighting its potential utility in managing inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
3-(4-Chloro-3-methylphenyl)propan-1-oneC10H13ClOKetone analog; lacks hydroxyl group
3-(4-Methylphenyl)propan-1-olC10H14OLacks chlorine substituent; different activity
3-(4-Chlorophenyl)propan-1-olC10H13ClOLacks methyl substituent; affects reactivity

The structural differences among these compounds significantly influence their pharmacological profiles and biological activities.

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